Cas no 2172570-91-9 (6-(4-methylphenyl)methylpyridine-3-carboxylic acid)

6-(4-メチルフェニル)メチルピリジン-3-カルボン酸は、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ピリジン環とベンジル基が結合した構造を持ち、医薬品や農薬の合成において有用な骨格を提供します。特に、カルボキシル基の存在により、さらなる誘導体化が可能であり、多様な官能基変換が行える点が特徴です。高い反応性と安定性を兼ね備えており、精密有機合成において優れた出発原料としての価値があります。また、結晶性が良好なため、精製や取り扱いが容易という利点もあります。

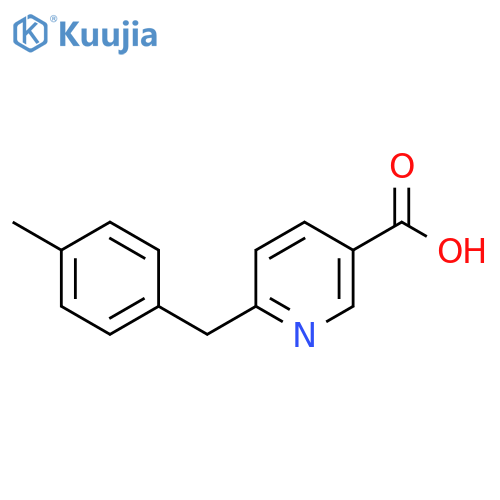

2172570-91-9 structure

商品名:6-(4-methylphenyl)methylpyridine-3-carboxylic acid

CAS番号:2172570-91-9

MF:C14H13NO2

メガワット:227.258523702621

MDL:MFCD32633195

CID:4784443

PubChem ID:145722404

6-(4-methylphenyl)methylpyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-(4-Methylbenzyl)nicotinic acid

- 6-(4-methylphenyl)methylpyridine-3-carboxylic acid

-

- MDL: MFCD32633195

- インチ: 1S/C14H13NO2/c1-10-2-4-11(5-3-10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17)

- InChIKey: NPMAFKWEBSPPME-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CN=C(C=C1)CC1C=CC(C)=CC=1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 259

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 50.2

6-(4-methylphenyl)methylpyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1628111-0.05g |

6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |

2172570-91-9 | 0.05g |

$888.0 | 2023-06-04 | ||

| Enamine | EN300-1628111-10.0g |

6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |

2172570-91-9 | 10g |

$4545.0 | 2023-06-04 | ||

| Enamine | EN300-1628111-100mg |

6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |

2172570-91-9 | 100mg |

$930.0 | 2023-09-22 | ||

| Enamine | EN300-1628111-2500mg |

6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |

2172570-91-9 | 2500mg |

$2071.0 | 2023-09-22 | ||

| Enamine | EN300-1628111-50mg |

6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |

2172570-91-9 | 50mg |

$888.0 | 2023-09-22 | ||

| Enamine | EN300-1628111-500mg |

6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |

2172570-91-9 | 500mg |

$1014.0 | 2023-09-22 | ||

| Enamine | EN300-1628111-5000mg |

6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |

2172570-91-9 | 5000mg |

$3065.0 | 2023-09-22 | ||

| Enamine | EN300-1628111-0.25g |

6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |

2172570-91-9 | 0.25g |

$972.0 | 2023-06-04 | ||

| Enamine | EN300-1628111-0.5g |

6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |

2172570-91-9 | 0.5g |

$1014.0 | 2023-06-04 | ||

| Enamine | EN300-1628111-0.1g |

6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |

2172570-91-9 | 0.1g |

$930.0 | 2023-06-04 |

6-(4-methylphenyl)methylpyridine-3-carboxylic acid 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

2172570-91-9 (6-(4-methylphenyl)methylpyridine-3-carboxylic acid) 関連製品

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量